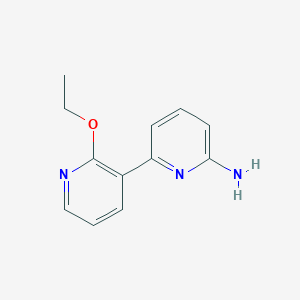

2'-ethoxy-2,3'-bipyridin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-ethoxypyridin-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-16-12-9(5-4-8-14-12)10-6-3-7-11(13)15-10/h3-8H,2H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAKGVGHNASTPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2'-ethoxy-2,3'-bipyridin-6-amine

An In-Depth Overview for Researchers and Drug Development Professionals

Introduction

Bipyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their versatile coordination chemistry and diverse biological activities. The specific compound, 2'-ethoxy-2,3'-bipyridin-6-amine, incorporates key structural features—a bipyridine scaffold, an activating amino group, and an ethoxy moiety—that suggest potential applications in drug discovery. This document aims to provide a comprehensive overview of its predicted physicochemical properties, potential synthetic routes, and characterization methodologies based on analogous structures.

Predicted Physicochemical Properties

Quantitative experimental data for this compound is not available. The following table summarizes predicted properties based on computational models and data from structurally similar compounds. These values are estimations and require experimental validation.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₃N₃O | - |

| Molecular Weight | 215.25 g/mol | - |

| Melting Point (°C) | Not available | Likely a solid at room temperature. |

| Boiling Point (°C) | Not available | High boiling point expected due to polarity and hydrogen bonding. |

| pKa | Not available | The amine group suggests basic properties. The pyridine nitrogens will also have distinct pKa values. |

| Solubility | Not available | Expected to have some solubility in polar organic solvents. Aqueous solubility is likely pH-dependent. |

| logP | Not available | The ethoxy group increases lipophilicity compared to the unsubstituted analog. |

Synthesis and Characterization

While a specific protocol for this compound is not documented, a plausible synthetic approach can be extrapolated from established methods for related bipyridine compounds. A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound would likely involve a cross-coupling reaction, a common method for constructing bipyridine systems.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Suzuki Coupling

The following is a generalized protocol for a Suzuki coupling reaction that could be adapted for the synthesis of the target compound.

-

Reaction Setup: To an oven-dried flask, add 2-bromo-6-aminopyridine (1 equivalent), 2-ethoxy-3-pyridineboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the bipyridine scaffold is present in various biologically active molecules. For instance, some substituted bipyridines have been investigated for their potential as kinase inhibitors or as ligands for metal-based anticancer agents. Without experimental data, any discussion of signaling pathway involvement would be purely speculative. A general workflow for investigating the biological activity of a novel compound is presented below.

Caption: General workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound represents an unexplored chemical entity with potential for applications in various fields of research. This guide provides a foundational framework of its predicted physicochemical properties and outlines standard methodologies for its synthesis and biological evaluation. All information provided is based on extrapolation from related compounds and must be substantiated through empirical investigation. Further research is warranted to determine the actual properties and potential utility of this compound.

An In-depth Technical Guide on the Solubility and Stability of 2'-ethoxy-2,3'-bipyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of the novel compound 2'-ethoxy-2,3'-bipyridin-6-amine. While specific experimental data for this molecule is not yet publicly available, this document outlines the established and recommended protocols for characterizing compounds of this class. The information herein is intended to equip researchers and drug development professionals with the necessary experimental frameworks to assess its potential as a therapeutic agent.

Introduction to this compound

This compound is a heterocyclic compound featuring a bipyridine core, a functional group of significant interest in medicinal chemistry. Bipyridine derivatives are known to act as chelating agents and have been investigated for their potential antiviral, antifungal, antimicrobial, and antitumor activities.[1] The ethoxy and amine substitutions on the bipyridine scaffold of this particular molecule suggest that it may exhibit unique physicochemical properties and biological activities, potentially interacting with signaling pathways such as the PI3K/AKT/mTOR and RAF-MAPK pathways, which are crucial in cancer progression.[1] A thorough understanding of its solubility and stability is paramount for its development as a drug candidate.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Protocols for determining both kinetic and thermodynamic aqueous solubility are presented below, along with methods for assessing solubility in various organic solvents.

Aqueous Solubility

2.1.1. Kinetic Solubility Assessment

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties under non-equilibrium conditions.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add the DMSO solutions to a 96-well plate, followed by the addition of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation and Precipitation Monitoring: Incubate the plate at room temperature for a defined period (e.g., 2 hours) and monitor for precipitate formation.[2]

-

Quantification: The concentration in the supernatant after centrifugation can be determined by high-performance liquid chromatography (HPLC) with UV detection or by laser nephelometry to detect light scattering from precipitated particles.[2]

2.1.2. Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the saturation concentration of a compound under equilibrium conditions and is a more accurate measure for lead optimization and formulation development.[2]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological pH ranges.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for synthesis, purification, and formulation development.

Experimental Protocol:

-

Solvent Selection: A range of common organic solvents should be tested, including but not limited to methanol, ethanol, acetonitrile, dichloromethane, and ethyl acetate.

-

Equilibrium Solubility: Employ the shake-flask method as described for thermodynamic aqueous solubility.

-

Data Reporting: Report the solubility in mg/mL or molarity at the specified temperature.

Data Presentation for Solubility

Quantitative solubility data should be summarized in a clear, tabular format.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| pH 2.0 Buffer | 25 | Data | Thermodynamic |

| pH 4.5 Buffer | 25 | Data | Thermodynamic |

| pH 6.8 Buffer | 25 | Data | Thermodynamic |

| pH 7.4 (PBS) | 25 | Data | Thermodynamic |

| Water | 25 | Data | Thermodynamic |

| Methanol | 25 | Data | Thermodynamic |

| Ethanol | 25 | Data | Thermodynamic |

| Acetonitrile | 25 | Data | Thermodynamic |

| Dichloromethane | 25 | Data | Thermodynamic |

| Ethyl Acetate | 25 | Data | Thermodynamic |

| pH 7.4 (PBS) | 25 | Data | Kinetic |

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[3][4][5]

Solid-State Stability

Experimental Protocol (ICH Q1A(R2)):

-

Batch Selection: Use at least one representative batch of this compound.

-

Container Closure System: Store the compound in a container that simulates the proposed packaging for storage and distribution.[6]

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Monitoring: At each time point, assess the sample for appearance, assay, degradation products, and any other critical quality attributes.

Solution-State Stability

Experimental Protocol:

-

Solvent Selection: Prepare solutions of the compound in relevant solvents and aqueous buffers.

-

Storage Conditions: Store the solutions under various conditions, including refrigerated (2-8°C), room temperature (25°C), and elevated temperature (e.g., 40°C). Protect from light where necessary.

-

Time Points: Sample the solutions at appropriate intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and longer for extended studies).

-

Analysis: Analyze the samples for any change in concentration of the parent compound and the appearance of degradation products using a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the degradation pathways of the molecule.[7][8] This is crucial for developing and validating stability-indicating analytical methods.[9]

Experimental Protocols:

-

Acid Hydrolysis: Reflux the compound in 0.1 M HCl at 60°C for 8 hours.

-

Base Hydrolysis: Reflux the compound in 0.1 M NaOH at 60°C for 8 hours.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[7]

-

Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Data Presentation for Stability

Summarize the results of the stability studies in tables.

Solid-State Stability Data:

| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |

| 25°C/60%RH | 0 Months | White Powder | 99.8 | 0.2 |

| 3 Months | Data | Data | Data | |

| 6 Months | Data | Data | Data | |

| 12 Months | Data | Data | Data | |

| 40°C/75%RH | 0 Months | White Powder | 99.8 | 0.2 |

| 3 Months | Data | Data | Data | |

| 6 Months | Data | Data | Data |

Forced Degradation Data:

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl, 60°C, 8h | Data | Data | Data |

| 0.1 M NaOH, 60°C, 8h | Data | Data | Data |

| 3% H₂O₂, RT, 24h | Data | Data | Data |

| Thermal, 70°C, 48h | Data | Data | Data |

| Photolytic | Data | Data | Data |

Visualizations

Experimental Workflows

Caption: Workflow for determining kinetic and thermodynamic solubility.

References

- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. scribd.com [scribd.com]

- 5. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]

- 6. database.ich.org [database.ich.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Identity of 2'-ethoxy-2,3'-bipyridin-6-amine: A Search for a Molecule in the Shadows

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, the compound 2'-ethoxy-2,3'-bipyridin-6-amine remains elusive. At present, there is no publicly available information regarding its discovery, history of synthesis, or biological activity. This suggests that the molecule may be a novel chemical entity that has not yet been described in published research, a proprietary compound not disclosed in the public domain, or a substance referred to by a different nomenclature.

Bipyridines, a class of aromatic compounds consisting of two interconnected pyridine rings, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The specific arrangement and substitution of functional groups on the bipyridine scaffold can dramatically influence their chemical and physical properties, leading to a wide array of applications.

The nomenclature "this compound" suggests a precise molecular architecture:

-

A 2,3'-bipyridine core, indicating that the two pyridine rings are linked between their C2 and C3' positions.

-

A 6-amino group (-NH₂) attached to the first pyridine ring.

-

A 2'-ethoxy group (-OCH₂CH₃) attached to the second pyridine ring.

While numerous synthetic methodologies exist for the creation of substituted bipyridines, no specific experimental protocols for the synthesis of this compound have been reported. General approaches to bipyridine synthesis often involve metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. A hypothetical synthetic route to the target molecule could be envisioned, as illustrated in the workflow diagram below.

Hypothetical Synthetic Workflow

Caption: A potential synthetic pathway for this compound.

This proposed scheme would involve the coupling of a 6-amino-2-halopyridine with a suitable 2-ethoxy-3-pyridinyl organometallic reagent, catalyzed by a palladium complex. Subsequent purification and characterization would be necessary to confirm the identity of the final product.

The lack of available data prevents the creation of a detailed technical guide as requested. There are no quantitative data to summarize, experimental protocols to detail, or established signaling pathways to visualize. The scientific community awaits the first disclosure of this compound in a peer-reviewed publication or patent to understand its properties and potential applications. Until then, its discovery and history remain a matter of speculation.

Uncharted Territory: The Biological Activity of 2'-Ethoxy-2,3'-bipyridin-6-amine Remains Undocumented

A comprehensive review of publicly available scientific literature and databases reveals a significant knowledge gap regarding the biological activity of the chemical compound 2'-ethoxy-2,3'-bipyridin-6-amine. Despite extensive searches for its mechanism of action, potential signaling pathway interactions, and any associated in vitro or in vivo studies, no specific data has been found.

This absence of information prevents the creation of a detailed technical guide as requested. Consequently, there is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize for this particular molecule.

While the broader class of bipyridine derivatives has been the subject of considerable research, leading to the development of compounds with a wide range of biological activities, including anticancer and antimicrobial properties, the specific biological profile of this compound has not been characterized in any publicly accessible research.

The lack of available data means that for researchers, scientists, and drug development professionals interested in this specific compound, any investigation would be entering uncharted territory. Future research would need to begin with foundational studies to determine its basic biological effects, such as:

-

Cytotoxicity screening: Initial assays to determine if the compound has any toxic effects on various cell lines.

-

Target identification studies: Biochemical or cellular assays to identify potential protein targets.

-

Phenotypic screening: Observing the effects of the compound on cellular or organismal phenotypes to infer its potential mechanism of action.

Without such foundational research, it is impossible to provide the in-depth technical analysis requested. The scientific community awaits initial studies to shed light on the potential biological significance of this compound.

Potential Therapeutic Targets of 2'-ethoxy-2,3'-bipyridin-6-amine: A Technical Guide

Introduction

While 2'-ethoxy-2,3'-bipyridin-6-amine is not extensively documented in publicly available scientific literature, its core structure, a substituted aminobipyridine, belongs to a class of compounds known for a wide array of biological activities. This guide synthesizes data from structurally related bipyridine and aminopyridine derivatives to extrapolate the potential therapeutic targets and pharmacological profile of this compound. The insights presented herein are intended to guide future research and drug development efforts for this and similar molecules.

The bipyridine scaffold is a versatile building block in medicinal chemistry, with different isomers and substitutions leading to varied therapeutic applications.[1][2] Aminopyridines, in particular, are known to interact with a range of biological targets, including enzymes, receptors, and ion channels, exhibiting activities from anti-inflammatory to anticancer and neurological effects.[3]

Table 1: Summary of Biological Activities of Structurally Related Bipyridine and Aminopyridine Derivatives

| Compound Class | Derivative Example | Biological Activity | Potential Therapeutic Targets | Reference |

| 2,3'-Bipyridines | 2,3'-bipyridine-5-carbonitriles | Anti-inflammatory, Antimicrobial | Cyclooxygenase (COX) enzymes, various bacterial targets | [4] |

| 2,2'-Bipyridines | Substituted 2,2'-Bipyridines | Anticancer (Hepatocellular Carcinoma) | Reactive Oxygen Species (ROS) induction, mitochondrial membrane depolarization | [5] |

| 3,4'-Bipyridines | Inamrinone, Milrinone | Cardiotonic, Vasodilator | Phosphodiesterase 3 (PDE3) | [6] |

| 4-Aminopyridines | 4-aminopyridine | Neurological (Spinal Cord Injury) | Voltage-gated potassium channels | [7] |

| 2-Aminopyridines | 2-amino-3-cyanopyridine derivatives | Antibacterial | Bacterial DNA gyrase, Dihydrofolate reductase (DHFR) | [8][9] |

| Aminopyridines | General | Anti-protozoal | Various targets in Trypanosoma and Leishmania species | [10] |

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways. The presence of the 2,3'-bipyridine core suggests possible anti-inflammatory and antimicrobial activities, while the 6-amino group could confer a range of other pharmacological properties.

Anti-inflammatory and Antimicrobial Pathways

Structurally similar 2,3'-bipyridine-5-carbonitriles have demonstrated both anti-inflammatory and antimicrobial effects.[4] This suggests that this compound might also inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, or interfere with microbial growth.

Anticancer Signaling

Derivatives of the closely related 2,2'-bipyridine isomer have shown anticancer properties by inducing apoptosis in hepatocellular carcinoma cells.[5] The proposed mechanism involves the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. It is plausible that this compound could exhibit similar cytotoxic effects on cancer cells.

Neurological Activity

Aminopyridines are well-known for their effects on the central nervous system. For instance, 4-aminopyridine is a potassium channel blocker used to treat certain neurological conditions.[7] The aminopyridine moiety in this compound could potentially interact with ion channels or other neuronal receptors.

Experimental Protocols for Target Validation

To validate the hypothesized therapeutic targets of this compound, a series of in vitro and in vivo experiments would be necessary.

Workflow for Target Identification and Validation

Key Experimental Methodologies

-

Enzyme Inhibition Assays:

-

COX Inhibition Assay: To assess anti-inflammatory potential, the ability of the compound to inhibit COX-1 and COX-2 can be measured using commercially available kits (e.g., Cayman Chemical). The assay typically involves monitoring the oxygenation of a substrate (e.g., arachidonic acid) by the enzyme in the presence and absence of the test compound. IC50 values would be determined.

-

PDE3 Inhibition Assay: To evaluate cardiotonic activity, a phosphodiesterase assay can be performed. This involves incubating recombinant PDE3 with its substrate, cAMP, and measuring the amount of product (AMP) formed, often using fluorescence polarization or radioimmunoassay techniques.

-

-

Antimicrobial Susceptibility Testing:

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compound against a panel of pathogenic bacteria and fungi can be determined using broth microdilution methods according to CLSI guidelines. This will establish the compound's spectrum of antimicrobial activity.

-

-

Cell-Based Assays for Anticancer Activity:

-

MTT Assay: To determine cytotoxicity, cancer cell lines (e.g., HepG2) would be treated with varying concentrations of the compound. The MTT assay measures the metabolic activity of the cells, which correlates with cell viability.

-

ROS Detection Assay: Intracellular ROS levels can be measured using fluorescent probes such as DCFDA. Cells are treated with the compound, and the fluorescence intensity is measured by flow cytometry or fluorescence microscopy.

-

Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential can be assessed using dyes like JC-1. A shift in fluorescence from red to green indicates mitochondrial depolarization, a hallmark of apoptosis.

-

-

Electrophysiological Assays for Ion Channel Activity:

-

Patch-Clamp Electrophysiology: To investigate effects on neuronal ion channels, whole-cell patch-clamp recordings can be performed on cultured neurons or cells expressing specific potassium channels. This technique allows for the direct measurement of ion channel currents and the effect of the compound on channel gating.

-

While direct experimental data for this compound is lacking, the rich pharmacology of the broader aminobipyridine class provides a strong foundation for predicting its potential therapeutic applications. The proposed targets—spanning inflammatory enzymes, microbial pathways, cancer cell apoptosis machinery, and neuronal ion channels—offer multiple avenues for further investigation. The experimental workflows outlined in this guide provide a roadmap for elucidating the precise mechanism of action and therapeutic potential of this promising compound.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Design and synthesis of some new 2,3'-bipyridine-5-carbonitriles as potential anti-inflammatory/antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bipyridine - Wikipedia [en.wikipedia.org]

- 7. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

Navigating the Synthesis and Potential of 2'-Ethoxy-2,3'-bipyridin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Focus: This technical guide addresses the commercial availability, a proposed synthetic pathway, and the potential biological significance of 2'-ethoxy-2,3'-bipyridin-6-amine. Due to the absence of direct commercial suppliers for this specific compound, this document provides comprehensive information on commercially available analogues and outlines a detailed, evidence-based methodology for its synthesis.

Commercial Availability: A Landscape of Related Compounds

Direct searches for commercial suppliers of this compound did not yield any results, indicating that this compound is likely not available as a stock chemical. However, several structurally related analogues are commercially available, providing essential starting points for synthesis or for comparative biological studies.

Table 1: Commercial Availability of this compound Analogues

| Compound Name | Structure | Commercial Suppliers (Exemplary) | Notes |

| 6'-Methoxy-[2,3'-bipyridin]-6-amine | BLDpharm | A close analogue with a methoxy group instead of an ethoxy group. | |

| [2,3'-Bipyridin]-6'-amine | Biosynth, Chiralen | The parent amine without the alkoxy substituent.[1] |

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy, primarily relying on a Suzuki-Miyaura cross-coupling reaction. This well-established palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or their esters.[2][3][4] The proposed synthesis involves the preparation of two key intermediates: 2-amino-6-bromopyridine and (2-ethoxy-5-pyridyl)boronic acid .

Synthesis of Intermediate 1: 2-Amino-6-bromopyridine

2-Amino-6-bromopyridine is a crucial building block and can be synthesized from 2,6-dibromopyridine via a nucleophilic aromatic substitution reaction with ammonia.[5]

Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine [5]

-

Reaction Setup: In a steel autoclave with a glass liner, suspend 10.0 g of 2,6-dibromopyridine in 50 mL of concentrated ammonia.

-

Reaction Conditions: Seal the autoclave and heat it to 190°C for 6 hours. The internal pressure will rise to approximately 25 bar.

-

Work-up: After cooling and depressurizing the autoclave, transfer the reaction mixture to a separatory funnel. Add 100 mL of ethyl acetate for phase separation.

-

Extraction: Separate the aqueous phase and extract it twice more with 100 mL portions of ethyl acetate.

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a cyclohexane/ethyl acetate mixture as the eluent.

Synthesis of Intermediate 2: (2-Ethoxy-5-pyridyl)boronic acid

This intermediate can be prepared from the commercially available 5-bromo-2-ethoxypyridine. The synthesis involves a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol: Synthesis of (2-Ethoxy-5-pyridyl)boronic acid (Adapted from a general procedure for pyridylboronic acids[6][7])

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-ethoxypyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C.

-

Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78°C for 1 hour.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains at -78°C. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.

-

Extraction: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude boronic acid.

Final Step: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed cross-coupling of the two synthesized intermediates.

Experimental Protocol: Synthesis of this compound [2][8]

-

Reaction Setup: To a degassed mixture of 1,4-dioxane and water, add 2-amino-6-bromopyridine (1.0 equivalent), (2-ethoxy-5-pyridyl)boronic acid (1.2 equivalents), and a base such as sodium carbonate (2.0 equivalents).

-

Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100°C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic route for this compound.

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the broader class of bipyridine derivatives has been extensively studied and shown to possess a wide range of biological activities. This suggests that the target compound could be a valuable scaffold for drug discovery.

Anticancer Activity

Numerous studies have highlighted the potential of bipyridine derivatives as anticancer agents.[9][10][11] Their mechanisms of action are diverse and can include:

-

Induction of Apoptosis: Some 2,2'-bipyridine derivatives have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells by promoting the accumulation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization.[1]

-

Enzyme Inhibition: Bipyridine scaffolds are present in molecules that act as kinase inhibitors. For instance, pyrido[2,3-d]pyrimidine derivatives, which share a similar nitrogen-containing heterocyclic core, have been identified as potent inhibitors of kinases like PIM-1 and tyrosine kinases, which are often dysregulated in cancer.[12]

-

Metal Complexation: Bipyridines are excellent chelating agents for metal ions. Metal complexes of bipyridine derivatives, particularly with ruthenium and gold, have demonstrated significant cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[9][10]

Diagram of a Potential Mechanism of Action in Cancer:

Caption: Potential anticancer mechanisms of bipyridine derivatives.

Antimicrobial Activity

Substituted bipyridine derivatives have also been investigated for their antimicrobial properties.[13] The ability of these compounds to chelate metal ions is thought to be a key factor in their antimicrobial action, as this can disrupt essential metallic-dependent enzymatic processes in bacteria and fungi.

Conclusion

While this compound is not a commercially available compound, this technical guide provides a feasible and detailed synthetic route for its preparation. Based on the extensive research into the biological activities of related bipyridine derivatives, this novel compound holds significant promise as a scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential.

References

- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]

Methodological & Application

Synthesis Protocol for 2'-Ethoxy-2,3'-bipyridin-6-amine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 2'-ethoxy-2,3'-bipyridin-6-amine, a novel bipyridine derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a previously published direct synthesis, this protocol is proposed based on established palladium-catalyzed cross-coupling methodologies, specifically the Suzuki-Miyaura coupling reaction. The synthesis involves the coupling of two key pyridine building blocks: 2-bromo-6-aminopyridine and 2-ethoxy-3-pyridylboronic acid. This application note provides a comprehensive, step-by-step experimental procedure, a summary of expected quantitative data, and visual representations of the synthetic workflow.

Introduction

Bipyridine derivatives are a critical class of compounds in drug discovery and development, known for their diverse biological activities and their role as versatile ligands in catalysis.[1][2] The specific substitution pattern of this compound suggests its potential as a scaffold for novel therapeutic agents. This protocol details a robust and efficient synthetic route to access this compound, enabling further investigation of its properties.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and an organoboron compound, catalyzed by a palladium complex.[3] In this proposed synthesis, the key coupling partners are 2-bromo-6-aminopyridine and the commercially available 2-ethoxy-3-pyridylboronic acid.[1][4]

Experimental Protocol

Materials and Methods

Reagents:

-

2-bromo-6-aminopyridine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-6-aminopyridine (1.0 eq), 2-ethoxy-3-pyridylboronic acid (1.2 eq)[1][4], and sodium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 40 mL of dioxane and 10 mL of water).

-

Degassing: Sparge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yield

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Expected Yield (%) |

| 2-bromo-6-aminopyridine | 173.01 | 1.0 | 1.0 | - |

| 2-ethoxy-3-pyridylboronic acid | 166.97 | 1.2 | 1.2 | - |

| Pd(dppf)Cl₂ | 731.73 | 0.05 | 0.05 | - |

| Sodium carbonate | 105.99 | 2.0 | 2.0 | - |

| Product: this compound | 215.25 | - | - | 70-85* |

*Note: The expected yield is an estimation based on similar Suzuki-Miyaura cross-coupling reactions reported in the literature for the synthesis of bipyridine derivatives and has not been experimentally confirmed for this specific compound.[6][7]

Visualizations

Diagram 1: Synthetic Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Diagram 2: Proposed Reaction Scheme

Caption: The proposed Suzuki-Miyaura coupling reaction for the synthesis of the target molecule.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

1,4-Dioxane is a flammable and potentially carcinogenic solvent. Use with caution in a fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent degradation of the catalyst and reagents.

Conclusion

This application note provides a detailed and plausible synthetic protocol for this compound, a compound of interest for further research in drug discovery and materials science. The proposed Suzuki-Miyaura coupling approach utilizes commercially available starting materials and well-established reaction conditions, offering a high probability of success. Researchers are encouraged to use this protocol as a guide for the synthesis and subsequent investigation of this novel bipyridine derivative.

References

- 1. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]

- 2. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 4. 2-Ethoxy-3-pyridineboronic acid | 854373-97-0 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of 2'-ethoxy-2,3'-bipyridin-6-amine

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount for accurate downstream applications and ensuring reproducible results. This document provides detailed application notes and protocols for the purification of 2'-ethoxy-2,3'-bipyridin-6-amine, a key building block in the synthesis of more complex molecules. The following methods are based on established techniques for the purification of bipyridine derivatives and can be adapted and optimized for this specific compound.

Overview of Purification Strategies

The purification of this compound typically involves the removal of unreacted starting materials, reaction byproducts, and other impurities. The choice of purification method will depend on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective techniques include:

-

Column Chromatography: A versatile and widely used method for separating compounds based on their differential adsorption to a stationary phase.

-

Recrystallization: A technique for purifying solid compounds based on differences in solubility.

-

Liquid-Liquid Extraction: Used for initial work-up and removal of acidic or basic impurities.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique suitable for achieving very high purity, often on a smaller scale.

The general workflow for the purification of this compound can be visualized as follows:

Application Notes and Protocols for the Cellular Characterization of 2'-ethoxy-2,3'-bipyridin-6-amine

Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the use of 2'-ethoxy-2,3'-bipyridin-6-amine in cell culture. The following application notes and protocols are provided as a general framework for the initial characterization of a novel small molecule compound in a cell culture setting. All experimental parameters, including concentrations and incubation times, are illustrative and must be empirically determined by the end-user.

Compound Information

| Compound Name | This compound |

| Synonyms | Not available |

| CAS Number | Not available |

| Molecular Formula | C₁₂H₁₂N₄O |

| Molecular Weight | 228.25 g/mol |

| Structure | unavailable |

General Handling and Safety Precautions

As the toxicological properties of this compound have not been established, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]

-

Handling: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1] Use in a well-ventilated area or a chemical fume hood.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

Preliminary Characterization in Cell Culture

Solubility and Stability Testing

The solubility and stability of a compound in cell culture media are critical for obtaining reproducible results.[2][3]

Protocol for Solubility Determination:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Serially dilute the stock solution into cell culture medium to a range of final concentrations (e.g., 1 µM to 100 µM).

-

Incubate the solutions under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 24, 48, 72 hours).

-

Visually inspect for precipitation at each time point.

-

(Optional) For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using techniques like HPLC-MS.[4]

Table 1: Example Solubility Assessment

| Concentration (µM) | Solvent | Observation at 24h | Observation at 48h |

| 1 | DMSO | Soluble | Soluble |

| 10 | DMSO | Soluble | Soluble |

| 50 | DMSO | Soluble | Precipitate |

| 100 | DMSO | Precipitate | Precipitate |

Cytotoxicity Assessment

Determining the cytotoxic concentration range of a novel compound is essential for designing subsequent functional assays.

Protocol for Cytotoxicity Assay (e.g., using MTT):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a range of concentrations of this compound in complete cell culture medium. Remember to include a vehicle control (e.g., DMSO at the highest concentration used for the compound).[5]

-

Replace the medium in the wells with the medium containing the different concentrations of the compound.

-

Incubate the plate for various time points (e.g., 24, 48, 72 hours).

-

At each time point, add MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example Cytotoxicity Data (IC₅₀ Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 | >100 | 85.2 | 62.5 |

| HeLa | >100 | 91.7 | 75.3 |

| A549 | >100 | 78.4 | 55.9 |

Application: Investigating Anti-Proliferative Effects

Based on the cytotoxic activity observed, a potential application of this compound could be the inhibition of cancer cell proliferation. Bipyridine derivatives have been reported to possess cytotoxic effects against cancer cell lines.[6][7]

Cell Proliferation Assay (e.g., using BrdU incorporation)

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with non-toxic concentrations of this compound (e.g., below the IC₅₀) for the desired duration.

-

Add BrdU labeling solution to the wells and incubate to allow for incorporation into newly synthesized DNA.

-

Fix, permeabilize, and treat the cells with a nuclease to expose the incorporated BrdU.

-

Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Add the substrate and measure the signal using a microplate reader.

Cell Cycle Analysis

To understand the mechanism of anti-proliferative effects, it's useful to investigate the compound's impact on the cell cycle.[8]

Protocol:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Hypothetical Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical mechanism of action and a general experimental workflow for investigating this compound.

Caption: Hypothetical signaling pathway for this compound.

Caption: General experimental workflow for cellular characterization.

Conclusion

While specific applications for this compound in cell culture are not yet defined, the protocols and workflows outlined in this document provide a comprehensive starting point for its investigation. Researchers can adapt these general methodologies to explore the biological activities of this novel compound and elucidate its potential therapeutic applications. Careful and systematic characterization, beginning with fundamental aspects like solubility and cytotoxicity, is paramount for obtaining meaningful and reproducible data.

References

- 1. fishersci.com [fishersci.com]

- 2. Amino acids in the cultivation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How to Use Inhibitors [sigmaaldrich.com]

- 6. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of 2'-ethoxy-2,3'-bipyridin-6-amine

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific in vivo applications, mechanism of action, or established protocols for 2'-ethoxy-2,3'-bipyridin-6-amine. The following application notes and protocols are presented as a representative example based on the known biological activities of structurally related bipyridine derivatives. Researchers should conduct comprehensive in vitro characterization and dose-ranging toxicology studies before proceeding with in vivo experiments.

Introduction

Bipyridine scaffolds are recognized as privileged structures in medicinal chemistry, with a broad spectrum of biological activities.[1][2] Derivatives of bipyridine have demonstrated significant potential as therapeutic agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4] Notably, various bipyridine-containing compounds have been investigated for their potent in vitro and in vivo anticancer activities.[5][6][7][8] These compounds can exert their effects through diverse mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of critical signaling pathways involved in cancer progression, such as those involving AKT and BRAF kinases.[7][9]

This document provides a hypothetical application framework and detailed protocols for the in vivo evaluation of this compound as a potential anticancer agent, based on the activities of similar bipyridine derivatives.

Hypothetical Application: Anticancer Agent for Solid Tumors

Based on the established anticancer properties of the bipyridine class of molecules, this compound is hypothesized to possess antitumor activity. The proposed in vivo application is to evaluate its efficacy in a murine xenograft model of human cancer (e.g., prostate, breast, or lung cancer).

Potential Mechanism of Action: It is postulated that this compound may induce cancer cell death through the intrinsic apoptotic pathway, potentially triggered by an increase in intracellular ROS and subsequent mitochondrial membrane depolarization.[7][9] This could be mediated by the inhibition of key pro-survival signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile and biocompatible formulation of the test compound for intraperitoneal injection in mice.

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 400 (PEG400), sterile

-

Tween 80

-

Saline (0.9% NaCl), sterile

Protocol:

-

Weigh the required amount of this compound in a sterile microcentrifuge tube.

-

Dissolve the compound in DMSO to create a stock solution (e.g., 50 mg/mL). Ensure complete dissolution by gentle vortexing.

-

In a separate sterile tube, prepare the vehicle solution. For a final formulation of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline, mix the components in the specified ratios.

-

Slowly add the DMSO stock solution to the vehicle, vortexing gently to ensure a homogenous mixture.

-

The final concentration of the dosing solution should be adjusted based on the desired dose and a standard injection volume (e.g., 100 µL for a 20g mouse).

-

Prepare the formulation fresh on each day of dosing.

Murine Xenograft Model and In Vivo Efficacy Study

Objective: To assess the in vivo antitumor efficacy of this compound in a human cancer xenograft model.

Materials and Animals:

-

Immunocompromised mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.

-

Human cancer cell line (e.g., PC3 for prostate cancer).

-

Matrigel

-

Calipers

-

Formulated this compound

-

Vehicle control

-

Positive control drug (e.g., cisplatin or doxorubicin).

Protocol:

-

Expand the chosen cancer cell line in culture.

-

On the day of inoculation, harvest and resuspend the cells in a 1:1 mixture of sterile saline and Matrigel at a concentration of 2 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

-

Randomize the mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (intraperitoneal injection)

-

Group 2: Low-dose this compound

-

Group 3: High-dose this compound

-

Group 4: Positive control

-

-

Administer the treatments daily or as determined by preliminary toxicology studies.

-

Measure tumor volume with calipers three times a week using the formula: Volume = (length x width²)/2.

-

Monitor the body weight of the mice three times a week as an indicator of toxicity.

-

At the end of the study (e.g., 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis.

Pharmacodynamic (PD) Biomarker Analysis

Objective: To analyze tumor tissue for biomarkers indicative of the compound's mechanism of action.

Protocol:

-

Immediately after excision, divide the tumor into sections.

-

Fix one section in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., cleaved caspase-3 for apoptosis, Ki-67 for proliferation).

-

Snap-freeze another section in liquid nitrogen for Western blot analysis (e.g., to measure levels of p-AKT, total AKT, and other relevant signaling proteins).

-

Homogenize a third section for a ROS assay, if applicable.

Data Presentation

Table 1: In Vivo Antitumor Efficacy of this compound in a PC3 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |

| Vehicle Control | - | 1250 ± 150 | 0 | 21.5 ± 0.8 |

| This compound | 10 | 875 ± 120 | 30 | 21.2 ± 0.7 |

| This compound | 25 | 450 ± 95 | 64 | 20.1 ± 0.9 |

| Positive Control (Cisplatin) | 5 | 380 ± 80 | 70 | 18.5 ± 1.2 |

Data are hypothetical and for illustrative purposes only.

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues

| Treatment Group | Dose (mg/kg) | Cleaved Caspase-3 (% Positive Cells) | Ki-67 (% Positive Cells) | p-AKT/Total AKT Ratio (Relative to Vehicle) |

| Vehicle Control | - | 5 ± 1.2 | 85 ± 5.6 | 1.00 |

| This compound | 25 | 25 ± 3.5 | 40 ± 4.1 | 0.45 |

| Positive Control (Cisplatin) | 5 | 30 ± 4.0 | 35 ± 3.8 | Not Applicable |

Data are hypothetical and for illustrative purposes only.

Visualizations

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of some new 2,3'-bipyridine-5-carbonitriles as potential anti-inflammatory/antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for 2'-Ethoxy-2,3'-bipyridin-6-amine in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the characterization of 2'-ethoxy-2,3'-bipyridin-6-amine, a novel small molecule, in biochemical kinase inhibition assays. The protocols outlined below describe a generalized approach to determining the inhibitory potency and selectivity of this compound, and can be adapted for a variety of kinase targets.

Introduction to Kinase Inhibition

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins.[1] Aberrant kinase activity can lead to uncontrolled cell growth, proliferation, and survival, which are hallmarks of cancer.[1] Kinase inhibitors are designed to block the activity of these enzymes, often by competing with ATP for binding to the kinase's active site, thereby preventing phosphorylation and downstream signaling.[2] The selectivity of a kinase inhibitor for its intended target over other kinases is a crucial determinant of its therapeutic efficacy and potential side effects.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound was evaluated against a panel of protein kinases to determine its potency and selectivity profile. The half-maximal inhibitory concentration (IC50) was determined for each kinase using a luminescence-based in vitro assay. The results are summarized in the table below.

| Target Kinase | Family | IC50 (nM) |

| Kinase A | Tyrosine Kinase | 15 |

| Kinase B | Serine/Threonine Kinase | 250 |

| Kinase C | Tyrosine Kinase | 800 |

| Kinase D | Serine/Threonine Kinase | >10,000 |

| Kinase E | Tyrosine Kinase | 45 |

| Kinase F | Serine/Threonine Kinase | >10,000 |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the in vitro potency of this compound against a specific protein kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity, and therefore lower inhibition.

Materials:

-

This compound (test compound)

-

Recombinant human kinase

-

Kinase substrate peptide

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

DMSO

-

Luminescent kinase assay reagent

-

White, opaque 384-well microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in DMSO to generate a concentration-response curve (e.g., 10-point, 3-fold serial dilutions).

-

Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate peptide in the kinase reaction buffer.

-

Assay Plate Setup:

-

Add 1 µL of the diluted test compound or DMSO (as a control) to the appropriate wells of a 384-well plate.

-

Add 5 µL of the kinase reaction mixture to each well.

-

Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add 10 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Signal Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data using the high (no enzyme) and low (no inhibitor) controls.

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visual Representations

Caption: Workflow for the in vitro kinase inhibition assay.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The protocols and data presented here provide a framework for the characterization of this compound as a kinase inhibitor. The compound demonstrates potent activity against specific kinases, suggesting its potential as a lead compound for further development. The provided methodologies can be readily adapted to explore its effects on other kinases and to elucidate its mechanism of action in a cellular context.

References

Application Notes: Using 2'-Ethoxy-2,3'-bipyridin-6-amine Scaffolds in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-amino-bipyridine scaffold is a versatile platform for the development of small-molecule fluorescent probes. These probes are valuable tools in life sciences research and drug development for visualizing and quantifying dynamic cellular processes. Due to the absence of specific data for 2'-ethoxy-2,3'-bipyridin-6-amine, this document provides application notes and protocols based on the well-characterized, structurally related ratiometric fluorescent probe, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amine , herein referred to as rBpyZ.[1][2][3] This probe serves as an exemplary model for the potential applications of the this compound scaffold.

rBpyZ is a high-affinity ratiometric fluorescent probe designed for the detection of endogenous labile zinc (Zn²⁺) in living cells.[1][2] Labile Zn²⁺ is a crucial second messenger involved in numerous physiological and pathological processes, including gene expression, enzyme regulation, and apoptosis.[1][4] The rBpyZ probe exhibits a distinct shift in its fluorescence emission spectrum upon binding to Zn²⁺, allowing for quantitative imaging of intracellular Zn²⁺ dynamics.[1][2] This ratiometric capability minimizes artifacts from variations in probe concentration, cell thickness, or illumination intensity, providing a robust method for cellular analysis.[5][6]

Key Applications:

-

Real-time imaging of intracellular labile Zn²⁺ pools.

-

Studying the role of Zn²⁺ signaling in cellular processes like apoptosis.[1]

-

Screening for compounds that modulate cellular zinc homeostasis.

-

Assessing cellular stress responses associated with changes in labile Zn²⁺.

Data Presentation

The photophysical and binding properties of the representative probe, rBpyZ, are summarized below. These characteristics highlight its suitability for fluorescence microscopy.

Table 1: Photophysical and Binding Properties of rBpyZ Probe [1][2]

| Property | Value |

| Excitation Maximum (λex) | ~365 nm |

| Emission Maximum (λem) | |

| - Apo (Zn²⁺-free) | 438 nm |

| - Holo (Zn²⁺-bound) | 465 nm |

| Stokes Shift | >139 nm |

| Dissociation Constant (Kd) | 0.77 nM |

| Detection Limit | 0.10 nM |

| Quantum Yield | Data not specified |

| Molar Extinction Coefficient | Data not specified |

Table 2: Recommended Parameters for Live-Cell Imaging

| Parameter | Recommendation |

| Cell Line Example | A549 (Human Lung Adenocarcinoma)[1] |

| Probe Stock Solution | 1-10 mM in DMSO |

| Final Loading Concentration | 1-10 µM in cell culture medium |

| Loading Time | 15-30 minutes at 37°C |

| Excitation Wavelength | 365-405 nm (e.g., DAPI filter set) |

| Emission Channel 1 (Apo) | 420-450 nm |

| Emission Channel 2 (Holo) | 460-500 nm |

Visualizations

Mechanism of Ratiometric Sensing

The diagram below illustrates the principle of ratiometric fluorescence detection of Zn²⁺. The unbound (Apo) probe emits blue light. Upon binding Zn²⁺, a conformational change and intramolecular charge transfer lead to an emissive state with a longer wavelength (cyan).

Caption: Mechanism of the ratiometric Zn²⁺ probe.

Experimental Workflow for Cellular Imaging

This workflow outlines the key steps for preparing, imaging, and analyzing cells using a 6-amino-bipyridine-based probe.

Caption: Experimental workflow for live-cell ratiometric imaging.

Simplified Zinc Signaling in Apoptosis

Changes in labile Zn²⁺ levels are critical during apoptosis. The probe can be used to monitor these dynamics in relation to key apoptotic events.

Caption: Role of labile Zn²⁺ in apoptosis signaling.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endogenous Labile Zn²⁺

This protocol describes the use of a 6-amino-bipyridine probe for imaging basal levels of labile Zn²⁺ in cultured mammalian cells.

A. Materials

-

Probe (e.g., rBpyZ)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Mammalian cell line (e.g., A549, HeLa, HEK293)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Glass-bottom microscopy dishes or coverslips

B. Equipment

-

Fluorescence microscope with environmental chamber (37°C, 5% CO₂)

-

Filter sets for DAPI or similar UV/violet excitation (e.g., Ex: 365-405 nm)

-

Two emission filters or a filter wheel/spectrometer to separate emissions around 440 nm and 470 nm.

-

High-sensitivity monochrome camera

C. Procedure

-

Cell Preparation:

-

Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.

-

Incubate under standard conditions (37°C, 5% CO₂) for 24-48 hours.

-

-

Probe Preparation:

-

Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution in complete culture medium to a final working concentration of 5 µM. Vortex briefly to ensure complete mixing.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Add the probe-containing medium to the cells.

-

Incubate for 20 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently aspirate the loading medium.

-

Wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.

-

Add fresh, pre-warmed culture medium or a suitable live-cell imaging buffer to the dish.

-

-

Fluorescence Microscopy:

-

Place the dish on the microscope stage within the environmental chamber.

-

Allow the cells to equilibrate for 5-10 minutes.

-

Using a low excitation power to minimize phototoxicity, acquire images sequentially in two channels:

-

Channel 1 (Apo): Ex: ~365-405 nm, Em: ~420-450 nm

-

Channel 2 (Holo): Ex: ~365-405 nm, Em: ~460-500 nm

-

-

Acquire a brightfield or DIC image for cell morphology.

-

-

Image Analysis:

-

Perform background subtraction on both channels.

-

Generate a ratio image by dividing the image from Channel 2 (Holo) by the image from Channel 1 (Apo) on a pixel-by-pixel basis.

-

Display the final ratio image using a pseudocolor lookup table to visualize the relative concentrations of labile Zn²⁺.

-

Protocol 2: Monitoring Changes in Labile Zn²⁺ During Apoptosis

This protocol extends Protocol 1 to visualize the dynamics of labile Zn²⁺ during chemically-induced apoptosis.

A. Additional Materials

-

Apoptosis-inducing agent (e.g., 1-5 µM Staurosporine, 10 mM N-ethylmaleimide)

-

Positive control (optional): 50 µM ZnSO₄ with a zinc ionophore (e.g., 5 µM pyrithione).

-

Negative control (optional): 100 µM TPEN (a high-affinity zinc chelator).

B. Procedure

-

Prepare and Load Cells: Follow steps 1-4 from Protocol 1.

-

Baseline Imaging: Acquire initial ratiometric images of the healthy cells before adding any treatment (Time = 0).

-

Induce Apoptosis:

-

To the imaging dish, add the apoptosis-inducing agent at its final working concentration.

-

Immediately begin time-lapse imaging, acquiring dual-channel images every 2-10 minutes for the desired duration (e.g., 1-4 hours).

-

-

Controls (in separate dishes):

-

Positive Control: Add ZnSO₄/pyrithione solution to probe-loaded cells and image immediately to confirm probe responsiveness. Expect a strong increase in the ratiometric signal.

-

Negative Control: Add TPEN to probe-loaded cells and image. Expect a significant decrease in the ratiometric signal.

-

-

Image Analysis:

-

Generate a time-lapse series of ratio images.

-

Select regions of interest (ROIs) within individual cells to quantify the change in the average ratio value over time.

-

Plot the normalized ratio (Ratio / Ratio at T₀) versus time to visualize the dynamics of labile Zn²⁺ during apoptosis.

-

References

- 1. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2'-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells [mdpi.com]

- 4. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 6. Ratiometric imaging of pH probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2'-ethoxy-2,3'-bipyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for the initial characterization of 2'-ethoxy-2,3'-bipyridin-6-amine, a novel small molecule with potential as a targeted therapeutic agent. Based on its structural features, which are common in kinase inhibitors, we hypothesize that this compound may target protein kinases involved in oncogenic signaling pathways. For the purpose of this document, we will outline a research plan to investigate its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various cancers.

This document provides detailed protocols for a tiered experimental approach, from initial broad-spectrum kinase screening to specific cellular and in vivo assays. The data generated will help to elucidate the compound's mechanism of action, selectivity, and potential as a lead candidate for further drug development.

Diagram 1: Proposed Experimental Workflow

Caption: A tiered approach for the preclinical evaluation of this compound.

Phase 1: Target Identification and In Vitro Characterization

Kinome-wide Selectivity Profiling

Objective: To identify the primary kinase targets of this compound and assess its selectivity across the human kinome.

Protocol: A kinome-wide binding assay, such as the KINOMEscan™, is recommended.[1][2][3][4][5]

-

Vendor: Eurofins Discovery or similar provider.

-

Compound Concentration: A single high concentration (e.g., 10 µM) is used for the initial screen.

-

Assay Principle: The assay measures the ability of the test compound to compete with a proprietary, active-site directed ligand for binding to a panel of over 400 human kinases. Binding is quantified by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

-